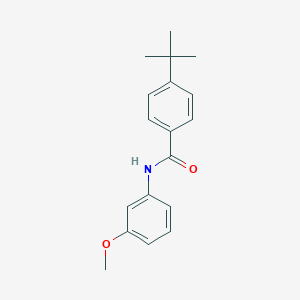
4-tert-butyl-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3-methoxyphenyl)benzamide, also known as BMT-047, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 4-tert-butyl-N-(3-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 4-tert-butyl-N-(3-methoxyphenyl)benzamide can induce cell death in cancer cells.
Biochemical And Physiological Effects
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects and can protect neurons from damage.
Advantages And Limitations For Lab Experiments
One advantage of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the molecular pathways involved in its anti-cancer and anti-inflammatory effects.
Future Directions
There are several future directions for research on 4-tert-butyl-N-(3-methoxyphenyl)benzamide. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the molecular mechanisms involved in its various biological effects.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(3-methoxyphenyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to form the amide product. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography.
Scientific Research Applications
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In one study, 4-tert-butyl-N-(3-methoxyphenyl)benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 4-tert-butyl-N-(3-methoxyphenyl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
5331-94-2 |
|---|---|
Product Name |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-8-13(9-11-14)17(20)19-15-6-5-7-16(12-15)21-4/h5-12H,1-4H3,(H,19,20) |
InChI Key |
KYIXGFJQKQLNNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



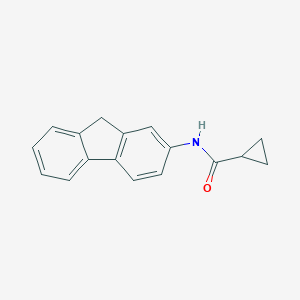
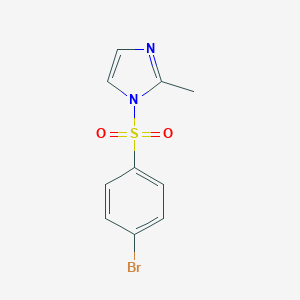
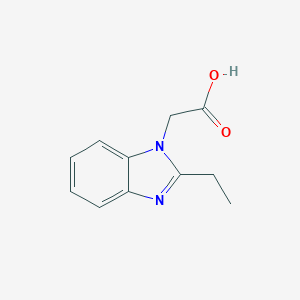
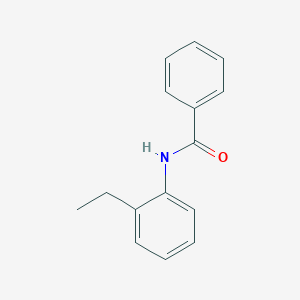
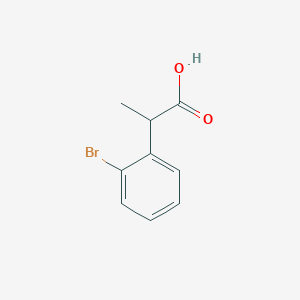
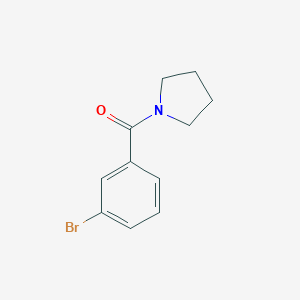
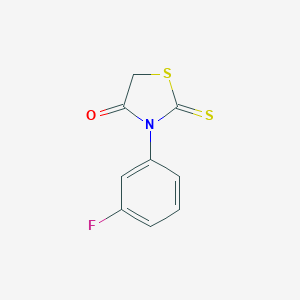
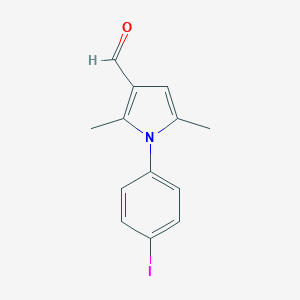
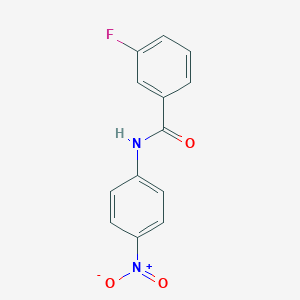
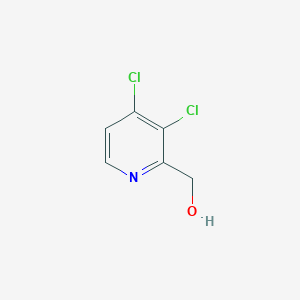
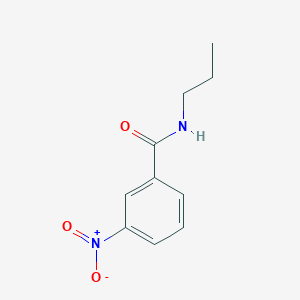
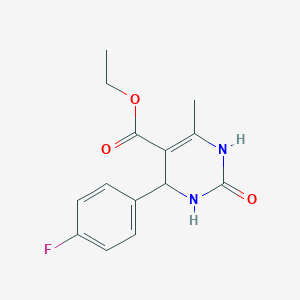
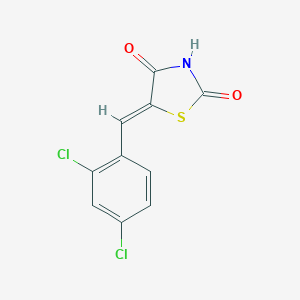
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)